molecular formula C17H18ClN3O3 B2949088 2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide CAS No. 2034369-01-0

2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide

Cat. No.: B2949088
CAS No.: 2034369-01-0
M. Wt: 347.8
InChI Key: PFLWQUBVANLKKU-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyphenyl group and a hexahydrocinnolinyl moiety, making it an interesting subject for chemical research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide typically involves multiple steps:

    Formation of the Chloro-Methoxyphenyl Intermediate: This step involves the chlorination and methoxylation of a phenyl ring. Common reagents include chlorine gas or sodium hypochlorite for chlorination and methanol in the presence of a base for methoxylation.

    Synthesis of the Hexahydrocinnolinyl Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrocinnolinyl ring.

    Coupling Reaction: The final step involves coupling the chloro-methoxyphenyl intermediate with the hexahydrocinnolinyl intermediate using acylation reactions. Reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine are commonly used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydrocinnolinyl moiety, potentially converting it to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery.

Medicine

In medicine, 2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-4-methoxyphenyl)acetamide: Lacks the hexahydrocinnolinyl moiety, making it less complex.

    N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide: Lacks the chloro-methoxyphenyl group, affecting its chemical properties.

Uniqueness

The combination of the chloro-methoxyphenyl group and the hexahydrocinnolinyl moiety in 2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide gives it unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler counterparts.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-24-15-5-2-10(6-13(15)18)7-16(22)19-12-3-4-14-11(8-12)9-17(23)21-20-14/h2,5-6,9,12H,3-4,7-8H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLWQUBVANLKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCC3=NNC(=O)C=C3C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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